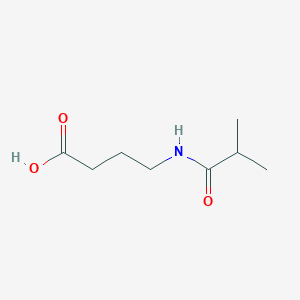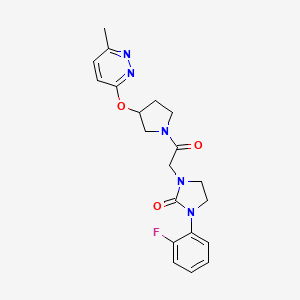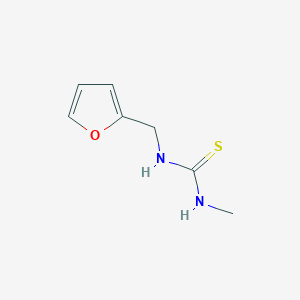
4-Isobutyramidobutanoic acid
説明
4-Isobutyramidobutanoic acid is a compound that can be inferred to have relevance in the field of organic chemistry and biochemistry, particularly in the synthesis and study of amino acids and their derivatives. While the provided papers do not directly discuss 4-Isobutyramidobutanoic acid, they do provide insights into related compounds and methodologies that could be applicable to its analysis.
Synthesis Analysis
The synthesis of related beta-amino acids has been demonstrated using aspartic acid as a starting material. A synthetic strategy involving the introduction of an alkyl group followed by the construction of an aziridine ring was employed, which could potentially be adapted for the synthesis of 4-Isobutyramidobutanoic acid . Additionally, the Ugi four-component reaction (U-4CR) has been used effectively with a chiral amine component to yield alpha-amino acid derivatives, suggesting a possible synthetic route for 4-Isobutyramidobutanoic acid by selecting appropriate starting materials and conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isobutyramidobutanoic acid can be elucidated using techniques such as X-ray analysis, as demonstrated for a product obtained from the U-4CR with a chiral auxiliary . This approach could be applied to determine the stereochemistry and confirm the molecular structure of 4-Isobutyramidobutanoic acid once synthesized.
Chemical Reactions Analysis
The reactivity of substituted 4-aminobutanoic acids with enzymes such as gamma-aminobutyric acid aminotransferase has been studied, providing insights into the potential metabolic pathways and interactions of 4-Isobutyramidobutanoic acid within biological systems . Understanding the enzyme-substrate specificity and reaction mechanisms could inform the design of experiments to investigate the chemical reactions of 4-Isobutyramidobutanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Isobutyramidobutanoic acid can be inferred from related compounds. For instance, the solubility, stability, and reactivity in biological systems of similar amino acid derivatives have been explored, which could provide a basis for predicting the behavior of 4-Isobutyramidobutanoic acid in various environments . The stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic cascade also highlights the importance of chirality in the physical properties and biological activity of such compounds .
科学的研究の応用
Proteostasis and Therapeutic Effects
4-Phenylbutyric acid, a compound structurally similar to 4-Isobutyramidobutanoic acid, has been extensively studied for its role as a chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress, which is crucial for maintaining cellular health and preventing diseases related to protein misfolding. The therapeutic effects of 4-Phenylbutyric acid in various in vitro and in vivo model systems, including its potential to alleviate various pathologies by improving protein folding in the ER, are significant for biomedical research (Kolb et al., 2015).
Isoacids in Ruminant Nutrition
Isoacids, including isobutyric acid, play a crucial role in the ruminal and intermediary metabolism of ruminants. They originate from the degradation products of certain amino acids and contribute to the biosynthesis of these amino acids and higher branched-chain volatile fatty acids. Isoacids have been shown to positively influence microbial fermentation in the rumen, which could be indirectly relevant to the study of 4-Isobutyramidobutanoic acid due to the similar metabolic pathways involved (Andries et al., 1987).
Microbial Production of Volatile Fatty Acids
Research into the microbial production of volatile fatty acids (VFAs) includes acetic, propionic, butyric, isobutyric, and isovaleric acids. These studies are relevant because they explore the use of microorganisms to produce VFAs from various raw materials, highlighting the importance of sustainable and renewable chemical production processes. This area of research may offer insights into the potential microbial applications or production methods for compounds like 4-Isobutyramidobutanoic acid (Bhatia & Yang, 2017).
作用機序
Safety and Hazards
4-Isobutyramidobutanoic acid is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
特性
IUPAC Name |
4-(2-methylpropanoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXPBJABNQBPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutyramidobutanoic acid | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)


![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)
![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)
![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)